molecular formula C22H14ClN3OS B11976672 8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline

8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline

Cat. No.: B11976672
M. Wt: 403.9 g/mol
InChI Key: STZICRGBLZXRCN-UHFFFAOYSA-N
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Description

8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline is a complex organic compound with the molecular formula C22H14ClN3OS and a molecular weight of 403.893 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with a thienopyrimidine moiety and a chlorophenyl group

Preparation Methods

The synthesis of 8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline involves several steps. One common synthetic route includes the following steps :

    Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This is typically achieved through the condensation of 4-chlorophenylthiourea with ethyl cyanoacetate, followed by cyclization to form the thienopyrimidine ring.

    Substitution Reaction: The thienopyrimidine intermediate is then subjected to a substitution reaction with 2-methylquinoline-8-ol in the presence of a suitable base, such as potassium carbonate, to form the final product.

Chemical Reactions Analysis

8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cell proliferation and survival pathways.

Comparison with Similar Compounds

8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline can be compared with other similar compounds, such as :

    8-{[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline: This compound has a similar structure but with an isopropyl group instead of a chlorophenyl group. It exhibits different chemical and biological properties due to this substitution.

    5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the quinoline moiety and has different reactivity and applications.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share the thienopyrimidine core but differ in their substitution patterns and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H14ClN3OS

Molecular Weight

403.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H14ClN3OS/c1-13-5-6-15-3-2-4-18(20(15)26-13)27-21-19-17(11-28-22(19)25-12-24-21)14-7-9-16(23)10-8-14/h2-12H,1H3

InChI Key

STZICRGBLZXRCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl)C=C1

Origin of Product

United States

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